![molecular formula C13H10N2O B13892153 4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
4-Methylpyrimido[2,1-a]isoquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrimido[2,1-a]isoquinolin-2-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a methyl group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimido[2,1-a]isoquinolin-2-one typically involves the reaction of 1-methyl-3,4-dihydroisoquinolinium salts with acrylamide. This reaction forms 2-(2-carbamoylethyl)-1-methyl-3,4-dihydroisoquinolinium salts, which are then cyclized by the action of bases to form 11b-methyl-1,2,3,6,7,11b-hexahydro-4H-pyrimido[2,1-a]isoquinolin-2-one . Treatment of this compound with iodomethane yields 5,11b-dimethyl-2-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrimido[2,1-a]isoquinolinium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrimido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Methylpyrimido[2,1-a]isoquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-Methylpyrimido[2,1-a]isoquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-Methylpyrimido[2,1-a]isoquinolin-2-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure but with a benzimidazole moiety instead of an isoquinoline moiety.
Isoquinoline derivatives: Compounds such as 4-amino isoquinolin-1(2H)-ones share structural similarities and undergo similar chemical reactions.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methylpyrimido[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C13H10N2O/c1-9-8-12(16)14-13-11-5-3-2-4-10(11)6-7-15(9)13/h2-8H,1H3 |
InChI Key |
QBXLSZYMWSRJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)




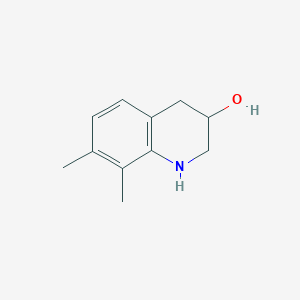
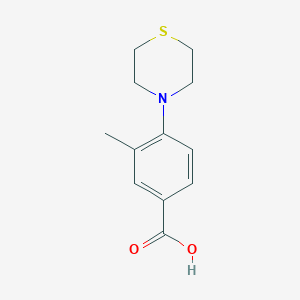
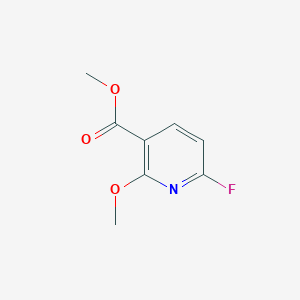
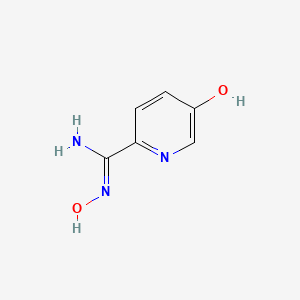
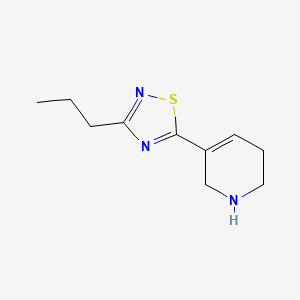
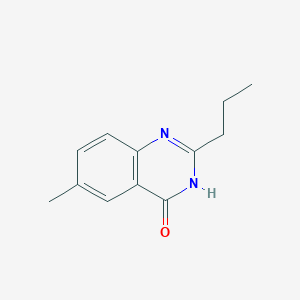
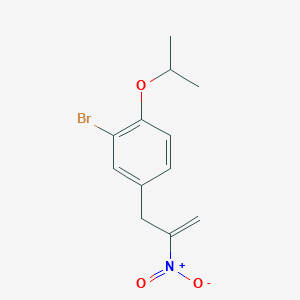
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)

